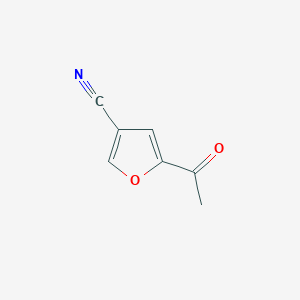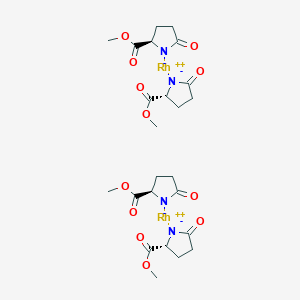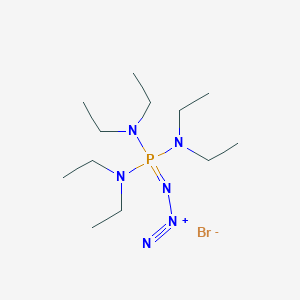
N-(2-Hydroxyethyl)heptadecanamid
Übersicht
Beschreibung
Heptadecanoilethanolamid ist ein Fettsäureamid, eine Klasse bioaktiver Lipide, die durch die Kondensation einer Fettsäure mit einem Amin gebildet werden, in diesem Fall speziell Ethanolamin. Diese Verbindung ist strukturell ähnlich anderen Amiden wie Anandamid, weist jedoch ein Heptadecansäure-Rückgrat auf . Es ist bekannt für seine signifikanten physiologischen Aktivitäten, insbesondere in der Regulation des Endocannabinoid-Systems .
Wissenschaftliche Forschungsanwendungen
Heptadecanoilethanolamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Heptadecanoilethanolamid entfaltet seine Wirkung durch die Interaktion mit zellulären Rezeptoren und Enzymen, die Teil des Endocannabinoid-Systems sind. Dieses System spielt eine entscheidende Rolle bei der Regulation physiologischer Prozesse wie Schmerz, Entzündung und Immunantwort . Die Verbindung potenziert die Kalzium-Influx-Antwort auf Arachidonylethanolamid in Zellen, die humanes rekombinantes VR1 exprimieren, was auf seine Rolle bei der Modulation der Rezeptoraktivität hinweist .
Wirkmechanismus
Target of Action
N-(2-Hydroxyethyl)heptadecanamide, also known as Heptadecanoyl Ethanolamide, is a synthetic analog of palmitoyl ethanolamide (PEA)
Mode of Action
It has been shown to potentiate the ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant vr1 . This suggests that it may interact with its targets to modulate calcium signaling pathways.
Biochemical Pathways
Given its potentiation of the ca2+ influx response, it is likely that it impacts calcium signaling pathways .
Result of Action
Heptadecanoyl Ethanolamide has been shown to be effective in down-modulating mast cell activation in vivo . It suppresses pathological consequences initiated by mast cell activation independently of the activating stimuli . This suggests that it exerts an anti-inflammatory action distinguishable from that of classical steroidal and non-steroidal anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
N-(2-Hydroxyethyl)heptadecanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it was shown that N-(2-Hydroxyethyl)heptadecanamide potentiates the Ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant VR1 .
Cellular Effects
The effects of N-(2-Hydroxyethyl)heptadecanamide on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(2-Hydroxyethyl)heptadecanamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-(2-Hydroxyethyl)heptadecanamide may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)heptadecanamide vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-Hydroxyethyl)heptadecanamide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
N-(2-Hydroxyethyl)heptadecanamide is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Vorbereitungsmethoden
Heptadecanoilethanolamid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher synthetischer Weg beinhaltet die Reaktion von Heptadecansäure mit Ethanolamin unter bestimmten Bedingungen. Dieser Prozess erfordert in der Regel die Verwendung eines Dehydratisierungsmittels, um die Bildung der Amidbindung zu erleichtern . Industrielle Produktionsmethoden können größere Prozesse beinhalten, wie z. B. die Verwendung von Margaroylchlorid und Monoethanolamin .
Analyse Chemischer Reaktionen
Heptadecanoilethanolamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel beschleunigt werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen können am Amid-Stickstoff auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Alkylhalogenide). Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Heptadecanoilethanolamid ähnelt anderen Fettsäureamiden wie:
Palmitoylethanolamid: Diese Verbindung hat ebenfalls entzündungshemmende Eigenschaften, weist aber ein Palmitinsäure-Rückgrat anstelle von Heptadecansäure auf.
Die Einzigartigkeit von Heptadecanoilethanolamid liegt in seiner ungeradzahligen (17-Kohlenstoff-)Fettsäurekette, die in natürlichen Geweben nicht üblich ist .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53832-59-0 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?
A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.
Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?
A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)


![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)







